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Compound of Interest

Compound Name:
4-(2-

Chlorophenylthio)benzaldehyde

CAS No.: 1065075-42-4

Cat. No.: B1487497

Get Quote

Chemical Identity & Core Properties
4-(2-Chlorophenylthio)benzaldehyde is a functionalized diaryl sulfide featuring an electron-

deficient benzaldehyde moiety linked to a 2-chlorophenyl ring via a thioether bridge.[1][2] It

serves as a "privileged structure" precursor, allowing divergent synthesis into chalcones,

stilbenes, and biaryl sulfones.[1][2]
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Attribute Specification

CAS Number 1065075-42-4

IUPAC Name 4-[(2-Chlorophenyl)sulfanyl]benzaldehyde

Molecular Formula C₁₃H₉ClOS

Molecular Weight 248.73 g/mol

SMILES O=CC1=CC=C(SC2=C(Cl)C=CC=C2)C=C1

Appearance Off-white to pale yellow solid (typical)

Melting Point 68–72 °C (Predicted/Analogous range)

Synthetic Methodology (SOP)
The most robust route to this scaffold utilizes a Nucleophilic Aromatic Substitution (SNAr).[1][2]

The aldehyde group at the para-position of the fluorobenzene substrate activates the ring for

nucleophilic attack by the thiophenol.[1][2]

Reaction Scheme
Reactants: 4-Fluorobenzaldehyde (Substrate) + 2-Chlorothiophenol (Nucleophile).[1][2]

Catalyst/Base: Potassium Carbonate (K₂CO₃).[1][2] Solvent: DMF (N,N-Dimethylformamide) or

DMSO.[1][2]

Step-by-Step Protocol
Note: All steps must be performed in a fume hood due to the stench of thiols.

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-

Fluorobenzaldehyde (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (5 mL/mmol).

Nucleophile Addition: Add 2-Chlorothiophenol (1.05 equiv).[1][2]

Base Activation: Add anhydrous K₂CO₃ (2.0 equiv). The excess base ensures neutralization

of the generated HF and maintains the thiolate anion concentration.[1][2]

Reaction: Heat the mixture to 80–90 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours.
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Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1).[1][2] The starting aldehyde (Rf ~0.[1]

[2]6) should disappear, replaced by the slightly less polar product.

Work-up:

Cool to room temperature.[1][2]

Pour the reaction mixture into ice-cold water (10x reaction volume) with vigorous stirring.

The product typically precipitates as a solid.[1][2]

If solid forms: Filter, wash with water, and dry.[1][2][3][4]

If oil forms: Extract with Ethyl Acetate (3x), wash organics with brine, dry over Na₂SO₄,

and concentrate.[1][2]

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography

(SiO₂, Gradient 0-10% EtOAc in Hexane).

Mechanistic Insight
The aldehyde group (-CHO) is a strong electron-withdrawing group (EWG).[1][2] Through

resonance, it creates a partial positive charge at the para-position.[1][2] This lowers the energy

barrier for the Meisenheimer complex formation, allowing the sulfur nucleophile to displace the

fluoride ion efficiently.[1][2] Fluoride is the preferred leaving group over chloride or bromide in

SNAr reactions due to the high electronegativity of fluorine increasing the electrophilicity of the

ipso-carbon.[1][2]

Reaction Network & Applications
This molecule is a "linchpin" intermediate.[1][2] The aldehyde allows for carbon-carbon bond

formation, while the sulfide can be oxidized to a sulfoxide or sulfone, altering the lipophilicity

and metabolic stability of the final drug candidate.[1][2]

Functionalization Pathways (Graphviz)[1][2]
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Figure 1: Synthetic utility map showing the generation of the core scaffold and its divergent

downstream transformations.[1][2]

Medicinal Chemistry Applications[1][2][4][5]
Chalcone Synthesis (Claisen-Schmidt Condensation): Reacting the aldehyde with

substituted acetophenones yields chalcones.[1][2][4] These α,β-unsaturated ketones are

potent Michael acceptors, often targeting cysteine residues in proteins (e.g., kinases or NF-

κB pathway proteins) for anti-inflammatory and anticancer activity.[1][2]

Sulfone Modulators: Oxidation of the thioether to a sulfone (-SO₂-) creates a rigid diaryl

sulfone motif.[1][2] This motif is pharmacologically active in 5-HT₆ receptor antagonists

(cognitive enhancement) and COX-2 inhibitors.[1][2]

Bioisosterism: The 2-chlorophenylthio group serves as a lipophilic anchor, often used to

replace diphenyl ether or diphenyl methane moieties to modulate metabolic stability

(preventing hydroxylation at the bridge).[1][2]
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Hazards: Irritant to eyes, respiratory system, and skin.[1][2] The precursor 2-chlorothiophenol

is toxic and has a potent, disagreeable odor.[1][2]

Storage: Store under inert gas (Nitrogen) at 2–8 °C. Aldehydes can auto-oxidize to

carboxylic acids upon prolonged exposure to air.[1][2]

Disposal: All sulfur-containing waste must be treated with bleach (sodium hypochlorite) to

oxidize residual thiols before disposal into halogenated waste streams.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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